A-412997
Overview
Description
Mechanism of Action
Target of Action
A-412997, also known as RWL9H93ARB or N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide, is a highly selective dopamine D4 receptor agonist . It has a high affinity for both rat and human D4 receptors, with Ki values of 12 and 7.9 nM respectively . The dopamine D4 receptor is one of the five subtypes of the dopamine receptor in the brain. Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physical functions.
Mode of Action
As an agonist, this compound binds to the dopamine D4 receptors and activates them . This activation triggers a series of biochemical reactions that result in the observed effects of the compound. The exact nature of these reactions is complex and depends on the specific cellular context.
Pharmacokinetics
It is known that the compound is able to rapidly cross the blood-brain barrier following systemic administration . This property is crucial for its action on the central nervous system.
Result of Action
In animal tests, this compound has been shown to improve cognitive performance in rats to a similar extent as methylphenidate . It does this without producing place preference or other signs of abuse liability .
Biochemical Analysis
Biochemical Properties
A-412997 interacts primarily with dopamine D4 receptors, showing high selectivity for these receptors over other dopamine receptors . It acts as a potent, full agonist at rat dopamine D4 receptors . The Ki values for human D4 and rat D4 receptors are 7.9 and 12.1 nM, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with dopamine D4 receptors, which play a key role in numerous brain functions . The compound’s interaction with these receptors can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a dopamine D4 receptor agonist . It binds to these receptors, leading to their activation. This can result in changes in gene expression and can influence enzyme activity within the cell .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve cognitive performance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A412997 involves the reaction of 3-methylphenylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The final step involves the acylation of the amine with 1-piperidineacetyl chloride to produce A412997 .
Industrial Production Methods: Industrial production methods for A412997 are not widely documented. the synthesis typically involves standard organic synthesis techniques such as condensation, reduction, and acylation reactions under controlled conditions .
Types of Reactions:
Oxidation: A412997 can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced at the pyridine ring to form dihydropyridine derivatives.
Substitution: A412997 can undergo substitution reactions at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
A412997 has several scientific research applications:
Chemistry: Used as a model compound to study selective dopamine D4 receptor agonists.
Biology: Investigated for its effects on cognitive performance and memory enhancement in animal models.
Medicine: Potential therapeutic agent for cognitive disorders such as attention deficit hyperactivity disorder (ADHD) and schizophrenia.
Industry: Utilized in the development of new drugs targeting dopamine receptors
Comparison with Similar Compounds
PD-168,077: Another selective dopamine D4 receptor agonist but with lower selectivity compared to A412997.
CP-226,269: A dopamine D4 receptor agonist with similar cognitive-enhancing properties but different pharmacokinetic profiles.
Uniqueness of A412997: A412997 is unique due to its high selectivity for dopamine D4 receptors and its ability to improve cognitive performance without causing significant side effects such as sedation or nausea. This makes it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCDMGGMCUKHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212234 | |
Record name | A-412997 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630116-49-3 | |
Record name | N-(3-Methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630116-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | A-412997 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630116493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-412997 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-412997 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWL9H93ARB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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